Product packaging for Eupatocunoxin(Cat. No.:)

Eupatocunoxin

Cat. No.: B1234715
M. Wt: 420.5 g/mol
InChI Key: UZTYOOVAPGOQDZ-FJQRKXEXSA-N
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Description

Overview of Sesquiterpene Lactones in Natural Product Chemistry

Sesquiterpene lactones (SLs) are a large and structurally diverse group of secondary metabolites found extensively in the plant kingdom, particularly within the Asteraceae family. nih.govrsc.org These compounds are characterized by a 15-carbon (sesquiterpene) skeleton and a lactone ring. encyclopedia.pub Their biosynthesis in plants originates from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are precursors to the farnesyl pyrophosphate (FPP) that undergoes cyclization to form the basic carbon framework. nih.govencyclopedia.pub The presence of reactive structural motifs, such as the α-methylene-γ-lactone group, is often responsible for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. nih.govresearchgate.netresearchgate.net This bioactivity has made SLs a significant focus of research in natural product chemistry and drug discovery. researchgate.netect-journal.kz

Contextualization of Eupatocunoxin within Germacranolides

Among the various subclasses of sesquiterpene lactones, this compound is classified as a germacranolide. naturalproducts.netwikipedia.org Germacranolides are defined by their characteristic 10-membered carbocyclic ring. wikipedia.orgnucleos.com They are considered important biosynthetic intermediates for other types of sesquiterpene lactones, such as guaianolides and eudesmanolides. researchgate.netnih.gov The germacranolide skeleton can be highly oxygenated and substituted with various functional groups, leading to a vast number of unique structures. wikipedia.org this compound is one of several cytotoxic germacranolide lactones isolated from plants of the Eupatorium genus. researchgate.netskums.ac.ir

Historical Perspectives and Significance in Natural Product Discovery

This compound was first isolated and identified from the plant Eupatorium cuneifolium. researchgate.netskums.ac.irepdf.pub Its discovery was part of broader investigations into the chemical constituents of the Eupatorium genus, which is known for producing a variety of biologically active sesquiterpene lactones. skums.ac.irsemanticscholar.org The structural elucidation of this compound, along with related compounds like eupacunin (B1232134) and eupacunoxin, was accomplished through chemical and spectral analysis. researchgate.net The identification of these compounds contributed to the understanding of the chemical diversity within the germacranolide class and highlighted the potential of the Eupatorium species as a source of novel natural products. researchgate.netskums.ac.ir

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28O8 B1234715 Eupatocunoxin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H28O8

Molecular Weight

420.5 g/mol

IUPAC Name

[(3aR,6E,9S,10Z,11aR)-9-acetyloxy-4-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-5-yl] (2R,3R)-2,3-dimethyloxirane-2-carboxylate

InChI

InChI=1S/C22H28O8/c1-10-7-8-15(27-14(5)23)11(2)9-16-17(12(3)20(25)28-16)18(24)19(10)29-21(26)22(6)13(4)30-22/h7,9,13,15-19,24H,3,8H2,1-2,4-6H3/b10-7+,11-9-/t13-,15+,16-,17+,18?,19?,22-/m1/s1

InChI Key

UZTYOOVAPGOQDZ-FJQRKXEXSA-N

SMILES

CC1C(O1)(C)C(=O)OC2C(C3C(C=C(C(CC=C2C)OC(=O)C)C)OC(=O)C3=C)O

Isomeric SMILES

C[C@@H]1[C@](O1)(C)C(=O)OC\2C([C@@H]3[C@@H](/C=C(\[C@H](C/C=C2\C)OC(=O)C)/C)OC(=O)C3=C)O

Canonical SMILES

CC1C(O1)(C)C(=O)OC2C(C3C(C=C(C(CC=C2C)OC(=O)C)C)OC(=O)C3=C)O

Origin of Product

United States

Natural Occurrence and Source Identification of Eupatocunoxin

Botanical Origin: Eupatorium Species as a Biosynthetic Source

Eupatocunoxin is a type of sesquiterpene lactone, a class of secondary metabolites prevalent in many plant families, most notably the Asteraceae family. nih.govmdpi.com The primary biosynthetic source of this compound is the genus Eupatorium. naturalproducts.netwikipedia.org

Research has identified Eupatorium cuneifolium as a key species that produces this compound. naturalproducts.net The genus Eupatorium is extensive, comprising 40 to 60 species, and is known for producing a variety of sesquiterpene lactones. wikipedia.orgplantura.garden Other species within the genus that are known for producing various sesquiterpene lactones, though not specifically this compound, include Eupatorium cannabinum, Eupatorium perfoliatum, Eupatorium lindleyanum, and Eupatorium heterophyllum. avogel.chresearchgate.netthieme-connect.commdpi.com The taxonomic classification of some species has been subject to revision; for instance, plants previously identified as Eupatorium glaucescens or Eupatorium cuneifolium are now often classified as Eupatorium semiserratum or Eupatorium linearifolium. wikipedia.org

Table 1: Eupatorium Species Associated with Sesquiterpene Lactone Production

Species NameCommon Name(s)Key Chemical Class Produced
Eupatorium cuneifoliumWedgeleaf EupatoriumSesquiterpene Lactones (e.g., this compound) naturalproducts.net
Eupatorium cannabinumHemp AgrimonySesquiterpene Lactones (e.g., Eupatoriopicrin) researchgate.net
Eupatorium perfoliatumBonesetSesquiterpene Lactones avogel.ch
Eupatorium lindleyanumN/ASesquiterpene Lactones (e.g., Eupalinolides) thieme-connect.comresearchgate.net
Eupatorium heterophyllumN/ASesquiterpene Lactones (e.g., Hiyodorilactones) mdpi.com
Eupatorium semialatumN/AEudesmanolide Sesquiterpene Lactones tandfonline.com

Eupatorium species are predominantly found in temperate regions of the Northern Hemisphere, including North America, Europe, and Asia. wikipedia.orgplantura.garden Eupatorium cuneifolium and its close relatives like E. semiserratum and E. linearifolium are native to the southeastern and south-central United States. wikipedia.orgunc.eduncparks.govunc.edu They typically inhabit sandy soils, longleaf pine sandhills, and clearings, and are well-adapted to frequent fires. ncparks.gov

The production of sesquiterpene lactones in plants is not static; it is influenced by a range of ecological and environmental factors. frontiersin.org These can include:

Genetic Factors: The specific genetic makeup of a plant population can lead to variations in the types and quantities of secondary metabolites produced. frontiersin.org

Abiotic Conditions: Factors such as altitude, temperature, rainfall, and soil composition (including pH, nitrogen content, and cation exchange capacity) can significantly affect the production of sesquiterpene lactones. frontiersin.orgresearchgate.net

Biotic Factors: Interactions with other organisms, such as herbivory and microbial associations, can also modulate the synthesis of these compounds. frontiersin.org

Plant Maturity: The developmental stage of the plant can influence the concentration and chemical profile of sesquiterpene lactones. frontiersin.org

For instance, studies on Arnica montana, another Asteraceae species, have shown that nitrogen fertilization can alter the content of pharmacologically active substances, including sesquiterpene lactones. researchgate.net

Extraction and Isolation Methodologies for this compound

The process of obtaining pure this compound from its plant source involves two primary stages: extraction from the plant material followed by purification to isolate the specific compound.

Solvent extraction is a fundamental technique for isolating phytochemicals from plant matter. researchgate.netorganomation.com The choice of solvent is critical and depends on the polarity of the target compounds. For sesquiterpene lactones like this compound, a series of solvents with increasing polarity is often used to fractionate the crude plant extract. acs.orgnih.gov

A common procedure involves the following steps:

Initial Extraction: The dried and powdered plant material (e.g., aerial parts) is typically extracted with a polar solvent like methanol (B129727) (MeOH) or ethanol. acs.orgnih.gov

Liquid-Liquid Partitioning: The crude extract is then suspended in water and partitioned successively with a series of immiscible organic solvents of increasing polarity. organomation.commdpi.com A typical sequence is n-hexane (non-polar), followed by ethyl acetate (B1210297) (EtOAc, medium polarity), and finally n-butanol (n-BuOH, polar). acs.orgnih.gov Sesquiterpene lactones often concentrate in the ethyl acetate fraction. acs.orgnih.gov

Other modern techniques like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are also employed to improve efficiency and reduce solvent consumption. researchgate.netorganomation.com

Table 2: Common Solvents in Sesquiterpene Lactone Extraction

SolventPolarityTypical Use in Fractionation
n-HexaneNon-polarRemoves non-polar compounds like fats and waxes nih.gov
DichloromethaneMediumUsed for initial or fractional extraction tandfonline.com
Ethyl Acetate (EtOAc)MediumOften concentrates sesquiterpene lactones acs.orgnih.gov
Methanol (MeOH)PolarCommon for initial crude extraction acs.orgnih.gov
n-Butanol (n-BuOH)PolarExtracts more polar compounds acs.orgnih.gov

Following extraction and fractionation, chromatography is the essential next step to separate the complex mixture of compounds and isolate pure this compound. kemtrak.comlibretexts.org This process separates molecules based on their differential partitioning between a stationary phase and a mobile phase. libretexts.org

Various chromatographic techniques are employed in sequence:

Column Chromatography (CC): The fraction rich in sesquiterpene lactones (e.g., the EtOAc fraction) is often first subjected to column chromatography over a stationary phase like silica (B1680970) gel. The compounds are eluted with a gradient of solvents, typically increasing in polarity (e.g., a hexane-ethyl acetate mixture), to yield several sub-fractions. thieme-connect.comacs.org

Sephadex Column Chromatography: Further purification can be achieved using size-exclusion chromatography with materials like Sephadex LH-20, which separates compounds based on their molecular size. acs.org

For the final purification step to obtain highly pure compounds, preparative liquid chromatography is indispensable. longdom.org

Preparative High-Performance Liquid Chromatography (HPLC): This technique uses high pressure to pass the mobile phase through a column packed with fine particles, leading to high-resolution separations. It is highly effective for isolating individual compounds from complex mixtures. thieme-connect.comtandfonline.com Reversed-phase columns (e.g., C18) are commonly used, with mobile phases typically consisting of methanol-water or acetonitrile-water gradients. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby preventing the irreversible adsorption of the sample. researchgate.netnih.govtandfonline.comtautobiotech.combrieflands.com It has been successfully applied to the preparative isolation of sesquiterpene lactones from various plants, including Eupatorium species. researchgate.netnih.gov The method involves selecting a suitable two-phase solvent system, such as n-hexane–ethyl acetate–methanol–water, to achieve optimal separation based on the partition coefficients (K values) of the target compounds. researchgate.netnih.gov

Chromatographic Separation and Purification Strategies

Other Advanced Separation Techniques

The isolation of pure this compound and its congeners from the crude plant extract of Eupatorium cuneifolium requires sophisticated separation methodologies that go beyond traditional column chromatography. While early isolation work in the 1970s laid the foundation, modern phytochemical studies on the Eupatorium genus employ a range of advanced techniques to achieve high purity and efficiency. These methods are essential for separating the complex mixture of closely related sesquiterpenoid lactones present in the plant.

High-Speed Counter-Current Chromatography (HSCCC)

A particularly effective advanced separation technique for sesquiterpenoid lactones from Eupatorium species is High-Speed Counter-Current Chromatography (HSCCC). researchgate.netmdpi.comnih.gov HSCCC is a form of liquid-liquid partition chromatography that eliminates the use of a solid stationary phase, thereby preventing the irreversible adsorption of the sample and ensuring high recovery rates. researchgate.netresearchgate.net

The process involves selecting a suitable biphasic solvent system, where the target compounds exhibit optimal partition coefficients (K values). For sesquiterpenoid lactones from Eupatorium lindleyanum, a system composed of n-hexane–ethyl acetate–methanol–water was successfully used to isolate multiple compounds in a single, efficient run. researchgate.netmdpi.com The crude extract is injected into the HSCCC coil, and as the mobile phase flows through the stationary phase, the compounds are separated based on their differential partitioning between the two liquid phases. nih.gov This technique is highly valued for its ability to yield compounds with high purity in a preparative scale. researchgate.net

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Following initial fractionation of the plant extract by methods such as medium-pressure liquid chromatography (MPLC), Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a critical advanced technique for the final purification of individual sesquiterpenoid lactones. nih.govacs.org Modern studies on various Eupatorium species frequently rely on Prep-HPLC to resolve complex mixtures of isomers and closely related compounds that co-elute in lower-resolution methods. mdpi.comnih.govtandfonline.com

Biosynthetic Pathways of Eupatocunoxin

General Terpenoid Biosynthesis: Mevalonic Acid Pathway (MVA) and Methylerythritol Phosphate Pathway (MEP) Precursors

All terpenoids, including the sesquiterpene lactone eupatocunoxin, originate from two fundamental five-carbon precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). rsc.orgup.ac.za Plants utilize two distinct and compartmentalized pathways to produce these essential building blocks. rsc.orgpnas.org

The Mevalonic Acid (MVA) pathway , located in the cytosol, is traditionally associated with the production of sesquiterpenes (C15), triterpenes (C30), and sterols. rsc.orgiupac.org This pathway begins with the condensation of three molecules of acetyl-CoA. up.ac.za A key rate-limiting enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). plos.org

The Methylerythritol Phosphate (MEP) pathway , situated in the plastids, is generally responsible for the synthesis of hemiterpenes (C5), monoterpenes (C10), diterpenes (C20), and carotenoids. rsc.orgpnas.org This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. up.ac.za Key enzymes in the MEP pathway include 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). plos.org

While these pathways are spatially separated, there is evidence of "crosstalk" between them, with the transport of isoprenoid precursors between the cytosol and plastids. plos.orgacs.org For sesquiterpene biosynthesis, the precursor farnesyl diphosphate (FPP), a C15 compound, is formed by the condensation of two molecules of IPP and one molecule of DMAPP. tandfonline.comacademicjournals.org While the MVA pathway is the primary source of FPP for most sesquiterpenes, studies have shown that the MEP pathway can also contribute to the cytosolic pool of IPP for sesquiterpene synthesis in some cases. pnas.org

PathwayLocation in Plant CellStarting MaterialsKey ProductsPrimary Role in Terpenoid Biosynthesis
Mevalonic Acid (MVA) Pathway CytosolAcetyl-CoAIPP, DMAPPSesquiterpenes, Triterpenes, Sterols
Methylerythritol Phosphate (MEP) Pathway PlastidsPyruvate, Glyceraldehyde 3-phosphateIPP, DMAPPMonoterpenes, Diterpenes, Carotenoids

Specific Enzymatic Steps in Sesquiterpene Lactone Formation

The biosynthesis of sesquiterpene lactones from FPP is a multi-step process involving cyclization and a series of oxidative modifications. The majority of sesquiterpene lactones are believed to be derived from germacranolides. up.ac.zawur.nl

Role of Cytochrome P450 Enzymes (CYPs) in Hydroxylation and Lactonization

Cytochrome P450 monooxygenases (CYPs) play a crucial role in the functionalization of the sesquiterpene skeleton, catalyzing oxidation reactions such as hydroxylation. wur.nlgoogle.com These enzymes are essential for the formation of the characteristic lactone ring found in sesquiterpene lactones. wur.nlnih.gov

The formation of the lactone ring typically involves the hydroxylation of a germacrene intermediate, followed by further oxidation to a carboxylic acid. nih.gov Subsequent hydroxylation at a specific carbon position (e.g., C6 or C8) and an intramolecular cyclization (lactonization) lead to the formation of the γ-lactone ring. wur.nlnih.gov For instance, the conversion of germacrene A acid to costunolide (B1669451) is catalyzed by a cytochrome P450 enzyme that hydroxylates the C6 position, leading to lactonization. nih.gov Research has identified specific CYP enzymes, such as those from the CYP71 family, as being responsible for these key hydroxylation steps in sesquiterpene lactone biosynthesis. nih.govresearchgate.net

Proposed Key Intermediates and Biogenetic Relationships for Germacranolides

The biosynthesis of the diverse array of sesquiterpene lactones is thought to proceed from a common precursor, farnesyl diphosphate (FPP). up.ac.zatandfonline.com The first committed step is the cyclization of FPP to form a germacrene skeleton, typically (+)-germacrene A, a reaction catalyzed by a sesquiterpene synthase called (+)-germacrene A synthase (GAS). nih.govnih.gov

From (+)-germacrene A, a series of oxidative steps ensue. A key intermediate is germacrene A acid, which is formed through a three-step oxidation of germacrene A, a process catalyzed by germacrene A oxidase (GAO), a cytochrome P450 enzyme. tandfonline.comresearchgate.net Germacrene A acid is a pivotal branch point in the biosynthesis of many sesquiterpene lactones. tandfonline.com

Subsequent stereospecific hydroxylation of germacrene A acid at different positions by various cytochrome P450 enzymes leads to different classes of germacranolides. nih.govresearchgate.net For example, hydroxylation at the C6α position leads to the formation of costunolide, a precursor for many guaianolides. nih.govnih.gov Hydroxylation at the C8β position produces 8β-hydroxy-germacrene A acid, which can then be converted to eupatolide. nih.gov this compound is considered a derivative of the germacranolide class. slideheaven.comnaturalproducts.net

The proposed biogenetic pathway suggests that more complex sesquiterpene lactone skeletons, such as guaianolides and eudesmanolides, are derived from these initial germacranolide intermediates through further enzymatic cyclizations and modifications. up.ac.zanih.gov

Precursor/IntermediateKey Enzyme(s)Product(s)Significance
Farnesyl Diphosphate (FPP)(+)-Germacrene A Synthase (GAS)(+)-Germacrene AFirst committed step in germacranolide biosynthesis.
(+)-Germacrene AGermacrene A Oxidase (GAO) (a CYP)Germacrene A AcidPivotal branch-point intermediate.
Germacrene A AcidCostunolide Synthase (a CYP)CostunolidePrecursor to many 6,7-cis and 6,7-trans guaianolides.
Germacrene A AcidGermacrene A Acid 8β-hydroxylase (a CYP)8β-hydroxy-germacrene A acidIntermediate in the pathway to eupatolide.
8β-hydroxy-germacrene A acidEupatolide Synthase (HaES) (a CYP)EupatolideA key 6,7-trans germacranolide.

Genetic and Molecular Biological Aspects of Biosynthesis

The production of this compound, like other plant secondary metabolites, is under tight genetic control. The enzymes responsible for its biosynthesis are encoded by specific genes. cwru.edu The expression of these genes is regulated at the transcriptional level, meaning the cell controls when and how much of each enzyme is produced. frontiersin.orgpressbooks.pub

Regulatory elements such as promoters and transcription factors control the rate at which the genes of the biosynthetic pathway are transcribed into messenger RNA (mRNA). cwru.edupressbooks.pub Transcription factors are proteins that bind to specific DNA sequences in the promoter regions of genes, either activating or repressing their transcription. pressbooks.pub For example, transcription factors from the bHLH and MYC families have been shown to regulate the biosynthesis of other terpenoids. researchgate.net

The regulation of these biosynthetic genes allows the plant to control the production of this compound in response to developmental cues and environmental signals. tandfonline.com

Factors Affecting this compound Biosynthesis in Planta

The biosynthesis and accumulation of sesquiterpene lactones, including this compound, in plants are influenced by a variety of internal and external factors.

Genetic Factors: The genetic makeup of a plant is a primary determinant of its capacity to produce specific sesquiterpene lactones. frontiersin.orgmdpi.com Different species and even different chemotypes within the same species can exhibit significant variations in their sesquiterpene lactone profiles. frontiersin.org

Developmental Stage: The concentration of sesquiterpene lactones can change as a plant matures. frontiersin.org For many species, the highest concentrations are found in the leaves and flowering heads. mdpi.com

Environmental (Abiotic) Factors:

Light: Light is a critical environmental signal that can influence secondary metabolite production. In sunflowers, for instance, blue light has been shown to increase the concentration of certain sesquiterpene lactones. researchgate.net Light-responsive transcription factors, such as HY5, play a role in coordinating gene expression in response to light signals. nih.gov

Nutrient Availability and Soil Conditions: The chemical and physical properties of the soil, such as pH and nutrient content, can have a significant impact on the production of sesquiterpene lactones. frontiersin.org

Water Availability: The amount of rainfall can also be a contributing factor to the variation in sesquiterpene lactone content. frontiersin.orgmdpi.com

Biotic Factors:

Herbivory and Pathogen Attack: The production of sesquiterpene lactones is often induced or increased in response to feeding by herbivores or attack by pathogens. tandfonline.com This suggests a role for these compounds in plant defense.

FactorDescription
Genetic The inherent genetic blueprint of the plant dictates the types and quantities of sesquiterpene lactones it can produce. frontiersin.orgmdpi.com
Developmental The age and developmental stage of the plant can influence the accumulation of these compounds. frontiersin.org
Light Light quality and quantity can act as signals to regulate the expression of biosynthetic genes. researchgate.netnih.gov
Temperature Temperature affects the rates of enzymatic reactions involved in the biosynthetic pathway. frontiersin.orgmdpi.com
Soil Conditions Soil pH, nutrient composition, and other properties can impact the production of secondary metabolites. frontiersin.org
Biotic Stress Interactions with herbivores and pathogens can trigger an increased synthesis of sesquiterpene lactones as a defense mechanism. tandfonline.com

Structural Elucidation Methodologies for Eupatocunoxin

Advanced Spectroscopic Techniques for Structural Characterization

The foundational understanding of Eupatocunoxin's molecular framework has been established through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy have been pivotal in mapping the connectivity of atoms within the this compound molecule. One-dimensional (1D) NMR spectra provide initial information on the chemical environment of individual protons and carbons. For instance, the ¹H NMR spectrum reveals characteristic signals for olefinic protons, protons attached to carbons bearing oxygen, and methyl groups. researchgate.net

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), have been instrumental in correlating directly bonded proton and carbon atoms. ulpgc.es These experiments are crucial for assigning the signals in the complex spectra of sesquiterpene lactones. Spin-decoupling studies have further confirmed structural assignments by identifying protons that are coupled to each other. researchgate.net

Mass Spectrometry (MS), including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the accurate mass determination of the molecular ion, often as a sodium adduct ([M+Na]⁺). researchgate.net This high-resolution data is critical for confirming the molecular formula of this compound. ulpgc.es The fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's substructures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.org The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl groups (C=O) of the lactone ring and ester, and carbon-carbon double bonds (C=C). dss.go.th These data complement the information obtained from NMR and MS.

Functional Group Characteristic IR Absorption (cm⁻¹) (Expected)
Hydroxyl (-OH)~3400
Lactone Carbonyl (C=O)~1760
Ester Carbonyl (C=O)~1735
Carbon-Carbon Double Bond (C=C)~1650

Note: The table above provides expected characteristic absorption bands for the functional groups present in this compound. Actual experimental values may vary slightly.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. numberanalytics.commsu.edu The presence of chromophores, such as the α,β-unsaturated lactone and other conjugated double bonds in this compound, would result in characteristic absorption maxima in the UV region. researchgate.net

Chromophore Expected UV Absorption Maximum (λmax) (nm)
α,β-Unsaturated γ-lactone~210-220
Conjugated Diene~230-260

Note: The table above provides expected UV absorption maxima for the chromophores in this compound. Actual experimental values may vary.

Chiroptical Methods: Electronic Circular Dichroism (ECD) and Optical Rotation

Chiroptical methods are essential for determining the absolute configuration of chiral molecules like this compound. mec.edu.in

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. fiveable.melibretexts.org The resulting ECD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental ECD spectrum of this compound with spectra calculated for possible stereoisomers, the absolute configuration can be confidently assigned. researchgate.net

Optical Rotation measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. mec.edu.infz-juelich.de While a single optical rotation measurement provides evidence of chirality, Optical Rotatory Dispersion (ORD), which measures the rotation as a function of wavelength, can provide more detailed structural information. mec.edu.in

Crystallographic Analysis for Absolute Stereochemistry Determination

The most definitive method for determining the absolute stereochemistry of a crystalline compound is single-crystal X-ray crystallography. nih.gov This technique provides a precise three-dimensional map of the atoms within the crystal lattice. While direct crystallographic data for this compound itself is not explicitly detailed in the provided context, the structure of its isomer, eupacunoxin, was confirmed by X-ray crystallographic analysis of its m-bromobenzoate derivative. researchgate.netresearchgate.net This approach, where a heavy atom is introduced into the molecule, is a common strategy to facilitate the determination of the absolute configuration. A similar derivatization and crystallographic analysis would be the ultimate method to unambiguously confirm the absolute stereochemistry of this compound.

Preclinical Pharmacological Activities and Molecular Mechanisms of Eupatocunoxin

Antineoplastic Activity and Cellular Targets of Eupatocunoxin

The potential of this compound as an anticancer agent has been explored through various preclinical studies. scielo.brnih.govcytgen.comnih.govresearchgate.net These investigations have primarily focused on its effects on cancer cell lines and the elucidation of its molecular modes of action.

In Vitro Studies on Cancer Cell Lines

While specific in vitro studies detailing the cytotoxic effects of this compound on a wide array of cancer cell lines are not extensively documented in publicly available literature, the broader class of sesquiterpene lactones, to which this compound belongs, has demonstrated significant cytotoxic activity against various cancer cell lines. oaepublish.com For instance, related compounds have shown efficacy in inhibiting the growth of hepatocellular carcinoma, breast cancer, and leukemia cells. oaepublish.com The cytotoxic effects are often attributed to the unique chemical structure of these compounds. oaepublish.comresearchgate.net

A hypothetical representation of the cytotoxic activity of a sesquiterpene lactone like this compound on different cancer cell lines is presented below.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer5.2
HepG2Liver Cancer7.8
JurkatLeukemia4.1
A549Lung Cancer6.5

This table is a hypothetical representation and is not based on specific experimental data for this compound.

Molecular Mechanisms of Action: Electrophilic Reactivity of α-Methylene-γ-Lactone Moiety

A key structural feature of this compound and other sesquiterpene lactones is the α-methylene-γ-lactone moiety. oaepublish.comresearchgate.netmdpi.com This functional group is highly reactive and plays a crucial role in the biological activity of these compounds. researchgate.netscielo.org.mxnih.gov The electrophilic nature of the α,β-unsaturated carbonyl group within this moiety allows it to readily undergo Michael-type addition reactions with biological nucleophiles, particularly the thiol groups of cysteine residues in proteins. researchgate.netscielo.org.mxnih.gov This covalent modification of proteins can lead to the inhibition of enzyme activity and disruption of cellular signaling pathways, ultimately contributing to the cytotoxic effects of the compound. researchgate.netscielo.org.mx The presence and number of these reactive groups are often correlated with the extent of biological activity. researchgate.net

Modulation of Key Signaling Pathways (e.g., NF-κB, Nrf2, PI3K/Akt/mTOR, MAPK/ERK)

This compound and related sesquiterpene lactones are known to modulate several key signaling pathways that are often dysregulated in cancer.

NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Sesquiterpene lactones, through their reactive α-methylene-γ-lactone moiety, can directly alkylate and inhibit components of the NF-κB signaling cascade, such as the IκB kinase (IKK) complex and the p65 subunit of NF-κB. mdpi.comnih.gov This inhibition prevents the translocation of NF-κB to the nucleus and the subsequent transcription of its target genes, leading to a reduction in pro-survival signals.

Nrf2 Pathway: The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. While Nrf2 activation is generally protective against oxidative stress, in some cancers, its constitutive activation can confer resistance to chemotherapy. Interestingly, some studies suggest that sesquiterpene lactones can modulate Nrf2 activity. frontiersin.orgmdpi.com The interaction is complex and may be cell-type and context-dependent.

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival. researchgate.netfrontiersin.org Dysregulation of this pathway is a common event in cancer. researchgate.net Some evidence suggests that sesquiterpene lactones can inhibit this pathway, contributing to their anticancer effects. researchgate.netoncotarget.com Inhibition of PI3K/Akt/mTOR signaling can lead to the induction of apoptosis and autophagy. oncotarget.com

MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling route that regulates cell proliferation, differentiation, and survival. mdpi.comnih.gov Similar to the PI3K/Akt pathway, its aberrant activation is frequently observed in cancer. Sesquiterpene lactones have been shown to interfere with MAPK/ERK signaling, which can contribute to their anti-proliferative effects. researchgate.netnih.gov

Regulation of Cellular Processes (e.g., Apoptosis, Cell Cycle, Autophagy)

The modulation of the signaling pathways mentioned above ultimately translates into the regulation of fundamental cellular processes.

Apoptosis: this compound and its chemical relatives can induce apoptosis, or programmed cell death, in cancer cells. nih.govmdpi.com This is a key mechanism of their antineoplastic activity. The induction of apoptosis can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Cell Cycle: These compounds can also cause cell cycle arrest, preventing cancer cells from progressing through the different phases of cell division. frontiersin.orgthno.org This disruption of the cell cycle can halt tumor growth and proliferation.

Autophagy: Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting survival or cell death. nih.govmdpi.com Sesquiterpene lactones can modulate autophagy, and the outcome of this modulation can depend on the specific cellular context. oncotarget.comnih.govmdpi.com In some cases, the induction of autophagy can contribute to the anticancer effects of these compounds. oncotarget.com

Anti-inflammatory Activities and Immunomodulatory Effects

In addition to their antineoplastic properties, this compound and related compounds exhibit significant anti-inflammatory and immunomodulatory effects. mdpi.commdpi.comfrontiersin.org

In Vitro and In Vivo (Animal Model) Investigations of Inflammatory Responses

In Vitro Studies: In laboratory settings, sesquiterpene lactones have been shown to suppress the production of pro-inflammatory mediators in various cell types. mdpi.com For example, they can inhibit the release of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) from macrophages stimulated with inflammatory agents. mdpi.com This anti-inflammatory action is largely attributed to the inhibition of the NF-κB signaling pathway. mdpi.com

In Vivo Studies: Animal models of inflammation have provided further evidence for the anti-inflammatory potential of these compounds. nih.govbiorxiv.org In these studies, administration of sesquiterpene lactones has been shown to reduce inflammation in various models, such as those for arthritis and inflammatory bowel disease. nih.gov The ability to modulate the immune response in a living organism highlights the therapeutic potential of these natural products. biorxiv.org

A summary of the observed anti-inflammatory effects is provided in the table below.

ModelKey Findings
In Vitro (Macrophage Cell Line) Reduced production of pro-inflammatory cytokines (TNF-α, IL-6). Inhibition of NF-κB activation.
In Vivo (Murine Colitis Model) Attenuation of intestinal inflammation. Reduction in tissue damage.

This table provides a generalized summary of findings for sesquiterpene lactones and may not be specific to this compound.

Inhibition of Pro-inflammatory Mediators (e.g., NO, TNF-α, IL-6)

While direct studies on this compound's effect on specific pro-inflammatory mediators are not extensively detailed in the available literature, research on closely related compounds from the Eupatorium genus provides significant insights into its potential anti-inflammatory properties. Sesquiterpene lactones, the chemical class to which this compound belongs, are widely recognized for their anti-inflammatory activities.

For instance, Eupalinolide N, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in RAW 264.7 macrophages at a concentration of 15 μM. researchgate.net These mediators are pivotal in the inflammatory cascade. NO is a signaling molecule that, when overproduced, contributes to inflammation and tissue damage. nih.gov TNF-α and IL-6 are key pro-inflammatory cytokines that orchestrate the immune response; their dysregulation is linked to chronic inflammatory diseases. thermofisher.comfrontiersin.orgmdpi.com The inhibition of these molecules by a related sesquiterpene lactone suggests a probable mechanism of action for this compound. researchgate.net Flavonoids, another class of compounds found in Eupatorium species, have also been demonstrated to inhibit these same inflammatory mediators. mdpi.com

CompoundSource OrganismMediators InhibitedCell LineReference
Eupalinolide NEupatorium lindleyanumNO, TNF-α, IL-6RAW 264.7 macrophages researchgate.net

Impact on Transcription Factors and Signaling Cascades in Immune Cells

The anti-inflammatory effects of sesquiterpene lactones are often rooted in their ability to modulate critical intracellular signaling pathways and transcription factors that govern the expression of inflammatory genes. A primary mechanism reported for this class of compounds is the inhibition of the nuclear factor-kappa B (NF-κB) transcription factor. researchgate.net

NF-κB is a master regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). mdpi.comnih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm. nih.gov Upon stimulation by inflammatory signals, a signaling cascade is initiated, leading to the activation and translocation of NF-κB into the nucleus, where it drives gene expression. Sesquiterpenoid lactones are thought to interfere with this pathway, thereby suppressing the inflammatory response. researchgate.net The chemical structure of many sesquiterpene lactones, featuring an α-methylene-γ-lactone moiety, allows them to react with nucleophilic sites on proteins, such as the cysteine residues within the NF-κB protein, which can inhibit its function. researchgate.net

Other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways, are also potential targets for compounds with anti-inflammatory activity. mdpi.com Furthermore, transcription factors like the nuclear factor of activated T-cells (NFAT) and those from the E26 transformation-specific (ETS) family are crucial in regulating immune cell development and function, representing additional potential targets for immunomodulatory compounds. mdpi.comnih.govresearchgate.net

Other Preclinical Biological Activities (e.g., Antibacterial, Antifungal)

In addition to anti-inflammatory potential, compounds derived from the Eupatorium genus, including sesquiterpene lactones like this compound, have been noted for other biological activities. semanticscholar.org Extracts from various Eupatorium species have demonstrated both antibacterial and antifungal properties in preclinical studies. semanticscholar.orgskums.ac.irnih.gov For example, extracts from Eupatorium formosanum have shown activity against several bacteria. skums.ac.ir Similarly, ethanolic extracts of Eupatorium odoratum were effective against Gram-positive bacteria. nih.gov This suggests that this compound may contribute to the antimicrobial profile of the plants in which it is found.

Mechanistic Basis of Antimicrobial Action

The antimicrobial action of terpenoids, including sesquiterpene lactones, can be attributed to several mechanisms. mdpi.com A key mechanism proposed for sesquiterpenoids containing an α-methylene-γ-lactone group, a characteristic structural feature, involves their ability to function as alkylating agents. researchgate.net This reactive group can undergo a Michael-type addition reaction with nucleophiles, particularly the thiol groups of cysteine residues in microbial proteins and enzymes. researchgate.netmdpi.com This covalent modification can lead to the inactivation of essential enzymes, disruption of protein function, and ultimately, inhibition of microbial growth or cell death. researchgate.net

Other general mechanisms attributed to terpenoids include the disruption of microbial cell membrane integrity. mdpi.comresearchgate.net Due to their lipophilic nature, these compounds can intercalate into the phospholipid bilayer of the cell membrane, altering its fluidity and permeability. mdpi.com This can lead to the leakage of essential intracellular components and a collapse of the electrochemical gradients necessary for cellular processes like ATP synthesis, resulting in a bactericidal or fungicidal effect. mdpi.comyoutube.com

Spectrum of Activity Against Pathogenic Microorganisms

The antimicrobial activity of compounds from the Eupatorium genus appears to encompass a range of pathogenic microorganisms, with studies indicating a potentially wider spectrum of activity against Gram-positive bacteria compared to Gram-negative bacteria. nih.govreactgroup.org

For example, an extract from Eupatorium formosanum was reported to be active against the Gram-positive bacteria Micrococcus citrens and Bacillus brevis, as well as M. pyogenes, but was inactive against the Gram-negative bacteria Salmonella typhosa and Proteus morgani. skums.ac.ir In another study, an ethanolic extract of Eupatorium odoratum showed moderate to strong inhibition against the Gram-positive Staphylococcus aureus but was ineffective against the Gram-negative Escherichia coli and Klebsiella pneumoniae. nih.gov However, eupatorin, a flavonoid isolated from a different plant, showed activity against both Gram-positive (S. pneumonia, S. pyogenes) and Gram-negative (P. vulgaris, S. typhi, E. coli) bacteria, indicating that different compounds from natural sources can have varied spectra. bioline.org.br

Source/CompoundGram-Positive BacteriaGram-Negative BacteriaReference
Eupatorium formosanum extractActive against Micrococcus citrens, Bacillus brevis, M. pyogenesInactive against Salmonella typhosa, Proteus morgani skums.ac.ir
Eupatorium odoratum extractActive against Staphylococcus aureus, weak to moderate activity against Bacillus subtilisInactive against Escherichia coli, Klebsiella pneumoniae; weak to moderate activity against Proteus vulgaris nih.gov
EupatorinActive against S. pneumonia, S. pyogenesActive against P. vulgaris, S. typhi, E. coli bioline.org.br

Structure Activity Relationship Sar and Computational Studies of Eupatocunoxin and Its Analogues

Identification of Pharmacophoric Features Essential for Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the spatial arrangement of its functional groups, collectively known as its pharmacophore. For eupatocunoxin and related sesquiterpene lactones, several key pharmacophoric features have been identified as crucial for their biological effects. nih.govnih.gov

Significance of the α-Methylene-γ-Lactone Moiety

A recurring and vital structural feature in many biologically active sesquiterpene lactones, including the class to which this compound belongs, is the α-methylene-γ-lactone moiety. mdpi.comresearchgate.net This group consists of an exocyclic double bond adjacent to the carbonyl of a five-membered lactone ring.

The electrophilic nature of the α,β-unsaturated carbonyl system within this moiety makes it a reactive site for nucleophilic attack, particularly by the thiol groups of cysteine residues in proteins. mdpi.com This interaction, often occurring via a Michael-type addition reaction, is believed to be a primary mechanism by which these compounds exert their biological effects. rsc.org The formation of a covalent bond between the sesquiterpene lactone and its protein target can lead to the modulation of various cellular processes. rsc.org

Studies on various sesquiterpene lactones have consistently highlighted the importance of this moiety. For instance, research on compounds like hymenovin and helenalin, which both possess an α-methylene-γ-lactone group, demonstrated their potent ability to stimulate mast cell degranulation. nih.gov When this reactive group was alkylated with cysteine prior to the experiment, the degranulation capacity was significantly diminished. nih.gov In contrast, tenulin, a similar compound lacking this specific moiety, showed a much-reduced effect. nih.gov This provides strong evidence for the direct involvement of the α-methylene-γ-lactone in triggering this biological response.

The significance of this functional group is a cornerstone of the structure-activity relationship for this class of compounds, and its presence is often considered a prerequisite for potent biological activity. researchgate.netuwm.edu.pl

Influence of Stereochemistry and Ring Systems

The three-dimensional arrangement of atoms and ring systems in a molecule, or its stereochemistry, plays a critical role in its interaction with biological targets. mhmedical.comijpsjournal.com The specific spatial orientation of substituents and the conformation of the carbocyclic rings can significantly impact the biological activity of this compound and its analogues. nih.gov

Effects of Functional Group Substitutions and Unsaturation

Beyond the core ring structure and the α-methylene-γ-lactone, other functional groups and the degree of unsaturation in the molecule can fine-tune the biological activity of this compound and its analogues. nih.govreachemchemicals.com The presence, position, and nature of these substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which can affect its interaction with biological targets. researchgate.netsolubilityofthings.com

The introduction of additional sites of unsaturation, such as other α,β-unsaturated carbonyl moieties, can enhance the reactivity of the molecule and potentially lead to increased biological activity. mdpi.com These groups can act as additional "hooks" for covalent modification of target proteins.

Furthermore, the addition or modification of other functional groups, such as hydroxyl or acetyl groups, can alter the molecule's polarity and its ability to form hydrogen bonds. reachemchemicals.com These changes can impact the compound's solubility, membrane permeability, and binding affinity for its target. The strategic modification of these functional groups is a key aspect of medicinal chemistry, aiming to optimize the desired biological effects while minimizing off-target interactions. slideshare.netwikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgtoxminds.com This approach allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the structural features that are most important for activity. qsartoolbox.org

Development of Predictive Models for Biological Potency

The development of a QSAR model begins with a dataset of compounds for which the biological activity has been experimentally determined. For this compound and its analogues, this would involve measuring a specific biological endpoint, such as the concentration required to inhibit a particular enzyme or cell process by 50% (IC50).

A wide range of molecular descriptors are then calculated for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure, including its electronic, steric, and hydrophobic properties. Using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a mathematical equation is derived that correlates a subset of these descriptors with the observed biological activity. thieme-connect.commdpi.com

For instance, a QSAR study on a series of 130 sesquiterpene lactones against Trypanosoma brucei rhodesiense yielded models with good coefficients of determination (R²) ranging from 0.71 to 0.85. dntb.gov.uamdpi.com These models indicated that the antitrypanosomal activity is heavily dependent on the presence and relative position of reactive enone groups, as well as being influenced by hydrophilic/hydrophobic properties and molecular shape. mdpi.com

Predictive QSAR Models for Sesquiterpene Lactone Analogues
Model TypeKey DescriptorsCorrelation Coefficient (R²)Cross-validated Q²External Prediction (P²)Source
Antitrypanosomal ActivityReactive enone groups, hydrophilicity, molecular shape0.71 - 0.850.62 - 0.720.54 - 0.73 dntb.gov.uamdpi.com
Sedative ActivityMolar refractivity, number of hydrogen bond acceptors0.820.71Not Reported thieme-connect.com
Antiprotozoal Activity (HQSAR)Atoms, connections, chirality, H-bond donor/acceptorNot Reported0.637 - 0.7750.653 - 0.944 nih.gov

Statistical Validation of QSAR Models

A critical step in the development of a QSAR model is its statistical validation to ensure its robustness and predictive power. mdpi.com This involves several statistical metrics:

Coefficient of Determination (R²) : This value indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1.0 suggests a better fit of the model to the data. researchgate.net

Leave-One-Out Cross-Validation (Q²) : This is a method of internal validation where one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. A high Q² value (typically > 0.5) indicates good internal predictivity. thieme-connect.comconicet.gov.ar

External Validation : The most rigorous test of a QSAR model is its ability to predict the activity of an external set of compounds that were not used in the model's development. The predictive ability is often assessed by the predictive R² (or P²), where a higher value signifies a more reliable model. dntb.gov.uamdpi.com

For example, in a QSAR study on antitrypanosomal sesquiterpene lactones, the models showed good internal (leave-one-out Q² values from 0.62 to 0.72) and external validation coefficients (P² values from 0.54 to 0.73). dntb.gov.ua Similarly, a Hologram QSAR (HQSAR) study on antiprotozoal sesquiterpene lactones reported good internal (q² from 0.637 to 0.775) and external validation (r²_test from 0.653 to 0.944) coefficients. nih.gov These validation metrics provide confidence in the model's ability to be used as a predictive tool in the design of new, more potent analogues. nih.gov

Computational Approaches in Drug Design

The exploration of natural products as sources for new therapeutic agents has been significantly enhanced by the integration of computational methods. For compounds like this compound, a germacranolide sesquiterpene lactone, and its analogues, computational drug design offers a powerful lens through which to investigate their therapeutic potential. researchgate.net These in silico techniques provide insights into the molecular interactions, stability of binding, and can guide the discovery of novel, related compounds with improved pharmacological profiles. researchgate.net

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. jscimedcentral.com This method is instrumental in understanding the potential protein targets of natural products like this compound and elucidating the specific molecular interactions that govern their biological activity. neurosnap.ai For sesquiterpene lactones, including the germacranolide class to which this compound belongs, molecular docking studies have been employed to identify and characterize their interactions with various protein targets implicated in a range of diseases. researchgate.netbenthamdirect.com

While specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available research, the broader class of sesquiterpene lactones has been the subject of numerous in silico investigations. These studies provide a framework for understanding how this compound might interact with protein targets. For instance, sesquiterpene lactones have been docked against protein targets involved in inflammation, cancer, and parasitic diseases. benthamdirect.comtandfonline.compreprints.org

A common approach involves docking a library of sesquiterpenoids against known protein targets to predict binding affinities and interaction patterns. benthamdirect.com For example, in studies involving other sesquiterpene lactones, key interactions often involve hydrogen bonds with specific amino acid residues within the binding pocket of the target protein. preprints.org Hydrophobic interactions also play a crucial role in the stability of the ligand-protein complex. nih.gov

In a representative molecular docking study of a sesquiterpene lactone with a protein target, the following types of interactions are typically analyzed and reported:

Interaction TypeDescriptionExample Amino Acid Residues
Hydrogen BondsNon-covalent attraction between a hydrogen atom and an electronegative atom like oxygen or nitrogen.SER, THR, LYS, ASP, GLU
Hydrophobic InteractionsInteractions between nonpolar molecules in an aqueous environment.LEU, ILE, VAL, PHE, TRP
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.All amino acids
Pi-Pi StackingAttractive, noncovalent interactions between aromatic rings.PHE, TRP, TYR, HIS

These computational predictions of ligand-protein interactions are fundamental for the rational design of more potent and selective analogues of the parent compound.

Molecular Dynamics Simulations to Understand Binding Stability

Following molecular docking, which provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations are often employed to study the dynamic behavior and stability of the complex over time. neurosnap.ai MD simulations provide a more realistic representation of the physiological environment, allowing researchers to observe the conformational changes and fluctuations of both the ligand and the protein. neurosnap.ai

For sesquiterpene lactones, MD simulations have been used to validate the binding poses predicted by molecular docking and to assess the stability of the ligand within the binding site. researchgate.nettandfonline.com A stable binding is often indicated by a low root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. tandfonline.comtandfonline.com The root-mean-square fluctuation (RMSF) of individual amino acid residues can also highlight which parts of the protein are most affected by the ligand's binding. tandfonline.com

For example, a study on the sesquiterpene lactones vernolide-A, vernolide-B, and vernodalin (B1205544) involved MD simulations to evaluate their binding stability with cancer-related proteins such as p38α, PGEP2R, and HSP90α. tandfonline.comtandfonline.com The results of such simulations can reveal the persistence of key hydrogen bonds and hydrophobic interactions throughout the simulation, providing stronger evidence for the proposed binding mode. tandfonline.com

A typical workflow for analyzing the binding stability of a this compound-like compound with a target protein using MD simulations would involve the following steps:

System Preparation: The docked complex is placed in a simulated aqueous environment with appropriate ions.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

Production Run: The simulation is run for a specific period, typically in the nanosecond to microsecond range, to collect data on the trajectory of the atoms.

Analysis: The trajectory is analyzed to calculate metrics like RMSD, RMSF, radius of gyration, and to visualize the dynamic interactions between the ligand and the protein.

The insights gained from MD simulations are crucial for confirming the stability of the predicted binding poses and for understanding the dynamic nature of the ligand-receptor interactions.

Virtual Screening for Novel this compound-like Compounds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. japsonline.com This approach can be either structure-based, relying on the three-dimensional structure of the target, or ligand-based, using the structure of a known active compound like this compound as a template. sciforum.net

In the context of this compound and its analogues, virtual screening can be a powerful tool for discovering novel compounds with similar or improved biological activities. Ligand-based virtual screening, for instance, could involve searching a database of natural products or synthetic compounds for molecules that share key structural features with this compound. This is often achieved by creating a pharmacophore model based on the essential structural motifs required for activity. japsonline.com

Structure-based virtual screening, on the other hand, would involve docking a large library of compounds into the binding site of a known or predicted protein target of this compound. The compounds are then ranked based on their predicted binding affinity, and the top-scoring hits are selected for further experimental validation.

An example of a virtual screening workflow for discovering new this compound-like compounds is presented in the table below:

StepDescription
1. Library Preparation A large database of chemical compounds (e.g., ZINC, PubChem) is prepared for screening.
2. Target/Ligand Preparation The 3D structure of the protein target is prepared for docking, or a pharmacophore model is built based on this compound's structure.
3. High-Throughput Docking/Screening The compound library is docked into the target's binding site or screened against the pharmacophore model.
4. Hit Selection and Filtering Compounds are ranked based on scoring functions or pharmacophore fit. Top-ranking compounds are selected as "hits."
5. Post-Screening Analysis The selected hits are further analyzed for drug-like properties (e.g., ADMET - absorption, distribution, metabolism, excretion, and toxicity) and visual inspection of their binding modes.
6. Experimental Validation The most promising candidates are synthesized or acquired for in vitro and in vivo testing.

Through such virtual screening campaigns, it is possible to efficiently explore a vast chemical space and identify novel sesquiterpene lactones or other scaffolds that mimic the biological activity of this compound, potentially leading to the development of new therapeutic agents.

Chemical Synthesis and Semisynthesis of Eupatocunoxin and Its Derivatives

Total Synthesis Approaches to Eupatocunoxin Core Structure

As of this writing, a completed total synthesis of this compound has not been reported in peer-reviewed literature. The synthesis of germacranolides, particularly those with the cis,cis-diene configuration found in this compound, is a formidable task. The primary challenges include the stereocontrolled construction of the medium-sized ten-membered ring, which is entropically disfavored, and the precise installation of multiple stereocenters.

Hypothetical and reported strategies for related germacranolide cores often rely on several key approaches:

Macrocyclization: Ring-closing metathesis (RCM) and intramolecular coupling reactions (e.g., Nozaki-Hiyama-Kishi or samarium iodide-mediated couplings) are powerful methods for forming the ten-membered ring from an acyclic precursor.

Cycloaddition Reactions: Diels-Alder or [2+2] cycloaddition reactions can be employed to build key carbocyclic fragments that are later elaborated into the final core structure. nih.govlibretexts.org For instance, a [4+2] cycloaddition could form a six-membered ring that is subsequently opened to reveal a precursor for the ten-membered ring. nih.gov

Any successful total synthesis would need to address the specific stereochemistry of this compound, including the relative and absolute configuration of its chiral centers and the geometry of the endocyclic double bonds. chemistryviews.orgnih.govsioc-journal.cnrsc.org The development of a total synthesis would be a significant achievement, providing definitive structural proof and enabling access to analogues that are not available from natural sources.

Semisynthetic Modifications for Enhanced Biological Activity

Given the availability of this compound from natural sources, semisynthesis represents a practical and efficient approach to generate derivatives with potentially improved pharmacological profiles. nih.govuga.edu Modifications are typically aimed at enhancing potency, improving selectivity for cancer cells over healthy cells, and optimizing physicochemical properties for better bioavailability.

Derivatization involves the chemical transformation of functional groups within the parent molecule. nih.govrsc.orggcms.czmdpi.com The structure of this compound offers several handles for such modifications, primarily the C-6 acetate (B1210297) and the C-8 tertiary hydroxyl group. Strategies focus on altering the molecule's polarity, hydrogen-bonding capacity, and steric profile to modulate its interaction with biological targets.

Key derivatization strategies for sesquiterpene lactones like this compound include:

Modification of the C-6 Ester: The acetate group at the C-6 position can be hydrolyzed and subsequently re-esterified with a variety of carboxylic acids. Introducing longer alkyl chains, aromatic rings, or functional groups with different electronic properties can systematically probe structure-activity relationships (SAR). nih.govnih.gov

Modification of the C-8 Hydroxyl Group: The tertiary alcohol at C-8 can be acylated to form new esters or alkylated to form ethers. These modifications can significantly impact the molecule's lipophilicity and its ability to act as a hydrogen bond donor. mdpi.com

Reaction at the α-methylene-γ-lactone: This Michael acceptor is crucial for the cytotoxic activity of many sesquiterpene lactones. While modifications here can reduce or abolish activity, the addition of specific nucleophiles (e.g., thiols or amines) can create novel adducts with different biological targets or altered reactivity. researchgate.net

Modification SiteReaction TypePotential New Functional GroupAnticipated Effect on Properties
C-6 AcetateHydrolysis & Re-esterificationLong-chain aliphatic esterIncrease lipophilicity
C-6 AcetateHydrolysis & Re-esterificationBenzoate esterIntroduce aromatic interactions
C-8 HydroxylAcylationPropionate or Butyrate esterIncrease lipophilicity, mask H-bond donor
C-8 HydroxylAlkylationMethyl or Ethyl etherRemove H-bond donor, moderate lipophilicity increase
α-methylene-γ-lactoneMichael AdditionThiol adduct (e.g., Cysteine)Alter reactivity and target specificity

Beyond simple derivatization, the synthesis of novel analogues involves more significant structural changes to the core pharmacophore to explore new chemical space and potentially discover new mechanisms of action. mdpi.compensoft.net This can involve altering the lactone ring, modifying the carbocyclic skeleton, or introducing entirely new functional moieties. beilstein-journals.org

For this compound, such explorations could include:

Lactone Ring Modification: Replacing the γ-lactone with a δ-lactone or even a non-lactone isostere could modulate reactivity and selectivity.

Skeletal Rearrangements: Acid- or base-catalyzed rearrangements of the ten-membered ring could lead to other sesquiterpene lactone skeletons, such as guaianolides or eudesmanolides, from a common precursor.

Hybrid Molecules: Conjugating this compound to other known cytotoxic agents or targeting moieties could produce hybrid drugs with dual modes of action or enhanced tumor-cell specificity. uga.edunih.gov

Analogue TypeStructural ModificationRationale
Isosteric AnalogueReplacement of lactone oxygen with Nitrogen (lactam)Alter H-bonding potential and metabolic stability
Rearranged AnalogueTransannular cyclization to form a bicyclic coreCreate conformationally restricted analogues to probe binding requirements
Fluorinated AnalogueSelective fluorination at a non-critical positionImprove metabolic stability and binding affinity through fluorine's unique properties
Hybrid AnalogueConjugation to a known DNA-intercalating agentDevelop a dual-action therapeutic agent

Methodological Advancements in this compound Synthesis

The pursuit of complex natural products like this compound often drives innovation in synthetic methodology. Advancements in stereoselective reactions and the adoption of sustainable practices are critical for developing efficient and environmentally responsible synthetic routes.

Achieving the correct three-dimensional structure of this compound is paramount, as its biological activity is intrinsically linked to its stereochemistry. A viable synthesis must therefore employ highly stereoselective methods. nih.govchemistrydocs.comegrassbcollege.ac.inorganic-chemistry.orgmdpi.com

Key techniques applicable to a synthesis of this compound include:

Substrate-Controlled Diastereoselection: Utilizing the existing stereocenters in a synthetic intermediate to direct the stereochemical outcome of subsequent reactions. For example, the hydroxyl or ester groups on the growing carbon chain could direct the facial selectivity of epoxidations or hydrogenations. egrassbcollege.ac.in

Chiral Catalysis: Employing chiral catalysts (metal-based or organocatalytic) to induce enantioselectivity, establishing the initial stereocenters in the molecule with high fidelity. nih.govorganic-chemistry.org

Intramolecular Reactions: Reactions such as intramolecular Diels-Alder or aldol (B89426) reactions can exert high levels of stereocontrol by forcing the reaction to proceed through a constrained, well-ordered transition state. researchgate.netbeilstein-journals.org This would be particularly valuable for setting the relative stereochemistry across the ten-membered ring during a macrocyclization event.

The cis,cis-diene motif is a notable stereochemical hurdle. Its synthesis would likely require specialized methods, such as stereospecific olefination reactions (e.g., modified Wittig or Julia olefination) or controlled reduction of alkyne precursors. acs.orgrsc.org

Modern synthetic chemistry emphasizes sustainability, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. researchgate.netacs.orgcollege-de-france.fr Applying green chemistry principles to a synthesis of this compound would enhance its efficiency and environmental compatibility. rsc.org

Green Chemistry PrincipleApplication in this compound Synthesis
Atom Economy Utilize reactions that incorporate the maximum number of reactant atoms into the product, such as cycloadditions and catalytic additions, minimizing byproduct formation. acs.org
Catalysis Employ catalytic reagents (e.g., for oxidations, reductions, C-H functionalization) in place of stoichiometric ones to reduce waste and improve efficiency. acs.orgcollege-de-france.fr
Reduce Derivatives Design the synthetic route to minimize the use of protecting groups, thereby shortening the synthesis and reducing waste from protection/deprotection steps. acs.org
Safer Solvents & Reagents Replace hazardous solvents (e.g., chlorinated hydrocarbons) and toxic reagents (e.g., heavy metals like tin) with safer alternatives, such as water, ethanol, or supercritical CO₂ where feasible.
Energy Efficiency Utilize methods like photocatalysis or microwave-assisted synthesis to conduct reactions at ambient temperature and pressure, reducing energy consumption. rsc.org

By integrating these principles, a future synthesis of this compound could not only be a landmark in natural product synthesis but also a model for sustainable chemical manufacturing.

Analytical Methodologies for Eupatocunoxin Quantification and Detection

Chromatographic Methods for Quantitative Analysis

Chromatography is the cornerstone for the separation and quantification of Eupatocunoxin from complex mixtures. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a prevalent and versatile technique for the analysis of sesquiterpene lactones like this compound. rsc.org It offers high resolution and sensitivity, making it suitable for both qualitative and quantitative assessments. The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and detection.

Typically, reversed-phase columns, such as C18, are utilized for the separation of moderately polar compounds like this compound. nih.gov The mobile phase often consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, sometimes with the addition of acids (e.g., acetic or formic acid) to improve peak shape and resolution. rsc.org

Detection is commonly performed using a Photodiode Array (PDA) or Diode-Array Detector (DAD), which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. rsc.org For enhanced sensitivity and structural confirmation, HPLC can be coupled with a Mass Spectrometry (MS) detector. rsc.org

ParameterTypical Conditions for Sesquiterpene Lactone Analysis
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (often with 0.1% formic acid)
Flow Rate 0.8 - 1.2 mL/min
Detection PDA/DAD (e.g., 210-260 nm) or MS
Temperature 25-35°C

This table presents typical starting parameters for the HPLC analysis of sesquiterpene lactones, which would be optimized for the specific analysis of this compound.

For volatile or derivatized sesquiterpene lactones, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful analytical tool. creative-proteomics.com It provides excellent separation efficiency and definitive mass spectral data for compound identification. scispace.com Due to the relatively low volatility of this compound, derivatization might be necessary to enhance its thermal stability and volatility for GC analysis.

The separation in GC is achieved using a capillary column with a non-polar or medium-polarity stationary phase. The carrier gas is typically an inert gas like helium. The mass spectrometer serves as a highly specific and sensitive detector, providing information on the molecular weight and fragmentation pattern of the analyte. researchgate.net

ParameterGeneral Conditions for GC-MS of Sesquiterpenoids
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injector Temperature 250 - 280°C
Oven Program Temperature gradient (e.g., starting at 100°C, ramping to 280°C)
Detector Mass Spectrometer (Electron Ionization mode)

This table outlines general GC-MS parameters that can be adapted for the analysis of this compound, potentially after a derivatization step.

Spectrophotometric and Spectroscopic Assays for Detection and Quantification

While chromatographic methods are preferred for their specificity, spectrophotometric and spectroscopic assays can be employed for preliminary screening or for quantifying total sesquiterpene lactone content. A common approach involves UV-Vis spectrophotometry. The presence of a chromophore in the this compound molecule allows for its detection and quantification based on its absorbance at a specific wavelength. However, this method is susceptible to interference from other compounds in the matrix that absorb at the same wavelength.

Validation of Analytical Procedures: Linearity, Limit of Detection, Limit of Quantification, Specificity, Accuracy, and Precision

To ensure the reliability and suitability of an analytical method for its intended purpose, a thorough validation is essential. nih.gov The validation process assesses several key parameters as outlined by international guidelines.

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. scioninstruments.com It is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (R²) of the calibration curve. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.gov These are crucial for trace analysis. nih.gov

Specificity: This is the ability of the method to accurately measure the analyte of interest in the presence of other components that may be present in the sample matrix. scioninstruments.com

Accuracy: This refers to the closeness of the measured value to the true value and is often determined by recovery studies in a spiked matrix. gavinpublishers.com

Precision: This expresses the degree of agreement among a series of measurements from the same homogeneous sample. It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). gavinpublishers.com

Validation ParameterTypical Acceptance Criteria for Sesquiterpene Lactone Analysis
Linearity (R²) ≥ 0.999
LOD Signal-to-noise ratio of 3:1
LOQ Signal-to-noise ratio of 10:1
Accuracy (Recovery) 95 - 105%
Precision (RSD) ≤ 2%

This table provides illustrative acceptance criteria for the validation of an analytical method for a sesquiterpene lactone like this compound.

Application of Analytical Methods in Complex Matrices (e.g., Plant Extracts, Biological Samples)

The analysis of this compound in complex matrices such as plant extracts or biological fluids presents significant challenges due to the presence of numerous interfering substances. researchgate.net Therefore, an efficient sample preparation step is critical to remove these interferences and to concentrate the analyte before instrumental analysis.

Common sample preparation techniques for plant extracts include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). For biological samples, protein precipitation followed by SPE or LLE is often employed. The choice of the extraction method depends on the physicochemical properties of this compound and the nature of the sample matrix.

The validated chromatographic methods, particularly HPLC-MS, are well-suited for the analysis of this compound in these complex matrices due to their high selectivity and sensitivity, which help to minimize the impact of matrix effects.

Future Research Directions and Translational Potential of Eupatocunoxin

Elucidation of Uncharacterized Molecular Mechanisms and Cellular Targets

The cytotoxic properties of many sesquiterpene lactones are broadly attributed to the presence of an α-methylene-γ-lactone group, which can interact with biological nucleophiles like the thiol groups of cysteine residues in proteins through Michael-type addition. mdpi.comresearchgate.net This interaction can lead to the inhibition of protein function and induction of cellular stress. While eupatocunoxin possesses this reactive moiety, its specific molecular interactions and the full scope of its cellular targets remain largely uncharacterized.

Future research should focus on identifying the precise proteins and signaling pathways that are modulated by this compound. Key research questions include:

Which specific proteins are the primary targets of this compound's alkylating activity?

Does this compound exhibit selectivity for certain classes of proteins or specific cellular compartments?

Beyond direct alkylation, what other mechanisms does this compound employ to exert its cytotoxic effects?

Advanced research methodologies will be crucial in answering these questions. For instance, proteomic approaches can identify protein targets, while genetic and pharmacological inhibition of specific pathways can reveal the functional consequences of this compound treatment. Understanding these fundamental mechanisms is a prerequisite for its development as a therapeutic agent.

Table 1: Potential Molecular Mechanisms and Cellular Targets for Future Investigation

Potential Mechanism Cellular Target/Pathway Research Approach Anticipated Outcome
Covalent ModificationProtein Cysteine ResiduesProteomics, Mass SpectrometryIdentification of specific protein adducts formed by this compound.
NF-κB Pathway InhibitionIKK, IκBα, p65Western Blot, Reporter AssaysDetermination of this compound's ability to suppress pro-inflammatory and survival signaling. oaepublish.com
STAT3 Pathway InhibitionSTAT3 PhosphorylationImmunofluorescence, Kinase AssaysInsight into the modulation of oncogenic signaling pathways. oaepublish.com
Mitochondrial DysfunctionMitochondrial Membrane PotentialFlow Cytometry, Seahorse AssayAssessment of impact on cellular energy metabolism and apoptosis induction. nih.gov
Endoplasmic Reticulum StressER Stress Markers (e.g., CHOP)qRT-PCR, Western BlotUnderstanding of its role in inducing protein folding stress and subsequent apoptosis. nih.gov

Discovery of Novel this compound Analogues with Improved Preclinical Profiles

Natural products like this compound often possess suboptimal pharmacokinetic properties, such as poor water solubility or metabolic instability, which can limit their therapeutic potential. mdpi.com The chemical synthesis of novel analogues offers a promising strategy to overcome these limitations and enhance the compound's preclinical profile. The goal is to create derivatives with improved efficacy, selectivity, and drug-like properties.

Future synthetic efforts could explore modifications at various positions of the this compound scaffold. For example, altering the ester side chains or modifying the lactone ring could influence the compound's reactivity and lipophilicity. researchgate.net The creation of a positional-scanning synthetic combinatorial library could rapidly generate a diverse set of analogues for screening. nih.govresearchgate.net This approach allows for the systematic evaluation of different functional groups at specific sites on the molecule to identify substitutions that confer improved biological activity or a better safety profile. nih.gov

The development of these analogues will require a multidisciplinary approach, combining organic synthesis with computational modeling and high-throughput biological screening. nih.govjmchemsci.comekb.egnih.govmdpi.comnih.gov Structure-activity relationship (SAR) studies will be essential to guide the design of next-generation compounds with optimized therapeutic characteristics. nih.gov

Exploration of Synergistic Effects with Established Therapeutic Agents

Combination therapy is a cornerstone of modern oncology, often leading to improved efficacy, reduced toxicity, and the ability to overcome drug resistance. frontiersin.orgmdpi.com Sesquiterpene lactones have demonstrated potential in sensitizing cancer cells to conventional chemotherapeutic agents. oaepublish.com For example, some sesquiterpene lactones can inhibit signaling pathways like NF-κB, which are frequently associated with chemoresistance. oaepublish.com

Future studies should investigate the potential of this compound to act synergistically with established anticancer drugs. frontiersin.org By combining this compound with agents that have different mechanisms of action, it may be possible to achieve a more potent antitumor effect at lower doses, thereby minimizing side effects. frontiersin.orgbiorxiv.org Potential combination strategies could involve pairing this compound with:

DNA-damaging agents (e.g., cisplatin): this compound might inhibit DNA repair pathways, enhancing the efficacy of these drugs.

Taxanes (e.g., paclitaxel): Exploring combined effects on cell cycle progression and apoptosis.

Targeted therapies (e.g., tyrosine kinase inhibitors): Investigating the potential to overcome resistance mechanisms.

Immunotherapies: Assessing whether this compound can modulate the tumor microenvironment to enhance immune responses.

In vitro and in vivo models will be necessary to identify promising combinations and to elucidate the molecular basis of any observed synergistic interactions. europa.eu

Biotechnological Approaches for Sustainable Production of this compound

The isolation of this compound directly from its natural plant sources can be inefficient and ecologically unsustainable, often resulting in low yields. nih.gov Chemical synthesis of such a complex molecule is also likely to be challenging and expensive. royalsocietypublishing.org Therefore, biotechnological production methods represent a critical area for future research.

Metabolic engineering offers a viable alternative for the sustainable production of sesquiterpene lactones. ebsco.comwikipedia.orgnih.gov This involves transferring the biosynthetic pathway of this compound into a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria), which can be cultivated on a large scale. nih.govresearchgate.netnih.gov Key steps in this process include:

Pathway Elucidation: Identifying and cloning the genes encoding the enzymes responsible for converting primary metabolites into this compound in the source plant. researchgate.net

Heterologous Expression: Introducing these genes into a suitable microbial host. nih.gov

Pathway Optimization: Engineering the host's metabolism to increase the flux towards this compound production and enhance final yields. wikipedia.org

Successful examples, such as the microbial production of artemisinin, demonstrate the feasibility of this approach for complex terpenoids. nih.govresearchgate.net Applying these strategies to this compound could ensure a reliable and cost-effective supply for preclinical and clinical research. consensus.app

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

A comprehensive understanding of this compound's biological effects requires a systems-level approach. The integration of various "omics" technologies can provide a holistic view of the cellular response to the compound. nih.gov

Genomics: Sequencing the genomes of Eupatorium species can help identify the genes and gene clusters responsible for this compound biosynthesis. mdpi.comresearchgate.netmdpi.comashdin.com This is a fundamental step for metabolic engineering efforts. Comparative genomics can also provide insights into the evolution of sesquiterpene lactone diversity. utk.eduashdin.com

Proteomics: This technology can be used to create a global profile of protein expression changes in cells following treatment with this compound. nih.govnih.gov This can help identify cellular pathways that are significantly affected and pinpoint potential protein targets, validating findings from other mechanistic studies. researchgate.netresearchgate.net

Metabolomics: Analyzing the changes in the cellular metabolome can reveal how this compound impacts metabolic pathways. nih.gov This can provide crucial information about the functional consequences of its interaction with cellular targets and help identify biomarkers of response.

By integrating data from these different omics platforms, researchers can build comprehensive models of this compound's mechanism of action, identify potential biomarkers for patient stratification, and uncover new therapeutic applications. mdpi.comresearchgate.netnih.gov

Table 2: Application of Omics Technologies in this compound Research

Omics Technology Application Area Specific Goal
Genomics Biosynthesis & EvolutionIdentify genes in the this compound biosynthetic pathway for metabolic engineering. mdpi.commdpi.com
Proteomics Mechanism of ActionIdentify global protein expression changes and direct binding partners of this compound. nih.govresearchgate.net
Metabolomics Functional Impact & BiomarkersCharacterize alterations in cellular metabolism and identify metabolic biomarkers of drug activity. nih.gov

Q & A

Q. How should contradictory findings in this compound's toxicological profiles be addressed in regulatory submissions?

  • Methodological Answer : Conduct probabilistic risk assessment :
  • Benchmark dose modeling (BMD) : Estimate lower confidence limits (BMDL10).
  • Margin of exposure (MOE) : Compare BMDL10 to human exposure estimates.
    Disclose uncertainties in mode-of-action (MOA) frameworks and request independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.